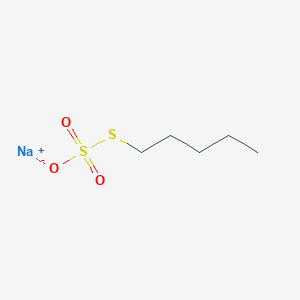

SodiumS-pentylsulfurothioate

Description

S-Alkyl Thiosulfates, or Bunte Salts, are a class of organosulfur compounds that have been a subject of academic and industrial research for over a century. Their unique properties make them valuable tools for chemists in various fields.

The discovery of this class of compounds dates back to the 19th century, with the German chemist Hans Bunte being credited for their initial synthesis and characterization. wikipedia.orgallen.in Bunte's work laid the foundation for understanding the reactivity of thiosulfates and opened up new avenues for the synthesis of sulfur-containing organic molecules. wikipedia.org The salts are named in his honor, a testament to his contribution to organic sulfur chemistry. wikipedia.orgallen.in

The systematic name for Bunte Salts is S-alkyl thiosulfates or S-aryl thiosulfates. wikipedia.org The name "Sodium S-pentylsulfurothioate" is a specific example, indicating a sodium salt with a pentyl group attached to one of the sulfur atoms of the thiosulfate (B1220275) anion. Its chemical formula is C₅H₁₁NaO₃S₂. molaid.com

The general structure of a Bunte salt features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to another sulfur atom, which in turn is bonded to an alkyl or aryl group. The negative charge is delocalized over the sulfonate group.

Table 1: Structural and Chemical Information for Sodium S-pentylsulfurothioate

| Property | Value |

| Chemical Name | Sodium S-pentylsulfurothioate |

| Synonyms | Sodium n-pentylthiosulfate, Sodium S-pentyl thiosulfate |

| CAS Number | 51278-28-5 |

| Molecular Formula | C₅H₁₁NaO₃S₂ |

| Molecular Weight | 206.26 g/mol |

Data sourced from general chemical databases.

Bunte Salts are esteemed in organic synthesis for several key reasons. They are typically odorless, crystalline solids that are stable and easy to handle, which is a significant advantage over the often foul-smelling and volatile thiols. mdpi.com Their primary utility lies in their role as thiol precursors. The S-S bond in Bunte salts can be cleaved under specific conditions to generate the corresponding thiol. wikipedia.org

Furthermore, Bunte salts are versatile intermediates for the synthesis of a variety of other sulfur-containing compounds, including unsymmetrical disulfides and sulfides. wikipedia.org Their reactions often proceed with high yields and selectivity, making them attractive for complex molecule synthesis. mdpi.com Modern research continues to explore new applications for Bunte salts, for instance, in the synthesis of β-acetamido sulfides, which are present in some biologically active compounds. The use of Bunte salts as thiolating reagents for alkenes is a testament to their ongoing relevance in contemporary organic chemistry.

Recent studies have also highlighted their utility in creating water-soluble compounds with potential pharmacological applications and in the preparation of self-assembled monolayers on gold surfaces. mdpi.com

While extensive research exists for the general class of Bunte Salts, specific detailed research findings for Sodium S-pentylsulfurothioate are not widely available in publicly accessible literature. Therefore, its specific properties and reactions are inferred from the well-established chemistry of its class. The synthesis of Sodium S-pentylsulfurothioate would typically follow the general method for preparing Bunte salts: the reaction of a pentyl halide (e.g., 1-bromopentane (B41390) or 1-chloropentane) with sodium thiosulfate in a suitable solvent. wikipedia.org

Table 2: General Reactions of Bunte Salts

| Reaction Type | Reactants | Products | Significance |

| Hydrolysis (Acidic) | Bunte Salt, Acid | Thiol, Sodium Bisulfate | Primary method for thiol synthesis. |

| Reaction with Thiolates | Bunte Salt, Sodium Thiolate | Unsymmetrical Disulfide, Sodium Sulfite (B76179) | Synthesis of disulfides with different alkyl/aryl groups. |

| Reaction with Grignard Reagents | Bunte Salt, Grignard Reagent | Sulfide (B99878), Magnesium Halide Sulfite | Formation of carbon-sulfur bonds to yield sulfides. |

This table represents the general reactivity of S-Alkyl Thiosulfates.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11NaO3S2 |

|---|---|

Molecular Weight |

206.3 g/mol |

IUPAC Name |

sodium;1-sulfonatosulfanylpentane |

InChI |

InChI=1S/C5H12O3S2.Na/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |

InChI Key |

RMRKFRQZQVLXNL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCSS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium S Pentylsulfurothioate and Analogous S Alkyl Thiosulfates

Advanced and Specialized Synthesis Techniques

Beyond the classical alkyl halide route, several other methods have been developed for the synthesis of Bunte salts, offering alternative pathways that can be advantageous for specific molecular structures.

A significant alternative method involves the nucleophilic addition of sodium thiosulfate (B1220275) to compounds containing activated carbon-carbon multiple bonds. myttex.netscispace.com This reaction is particularly effective for α,β-unsaturated carbonyl compounds. srce.hr In this process, the thiosulfate ion adds across the double bond, leading to the formation of a Bunte salt. myttex.net

This discovery was based on the understanding that the thiosulfate ion possesses multiple nucleophilic centers, with the terminal sulfur atom being the most reactive. myttex.net The reaction provides a simple and direct route to Bunte salts from unsaturated starting materials. myttex.net However, unlike the Bunte salts formed from alkyl halides, those prepared by this addition method can be cleaved by alkalis, regenerating the unsaturated starting compound and sodium thiosulfate. myttex.netscispace.com

Another specialized method for preparing Bunte salts involves the reaction of sulfenyl chlorides with an alkali metal sulfite (B76179), such as sodium sulfite, in an aqueous medium. myttex.net Aromatic sulfenyl chlorides are known to react in this manner to form the corresponding S-arylthiosulfates (aromatic Bunte salts). myttex.net

The general reaction is: R-SCl + M₂SO₃ → R-S₂O₃M + MCl (where R is an organic group and M is an alkali metal).

This method provides a distinct pathway to Bunte salts, starting from sulfur compounds that are already in a more oxidized state compared to thiols or alkyl halides.

A more recent development in Bunte salt chemistry is the reaction of organic anhydrides with sodium thiosulfate to produce acyl-Bunte salts. nih.govacs.orgresearcher.lifefigshare.com In this one-pot, two-step reaction, sodium thiosulfate pentahydrate serves as the sulfur source, reacting with the anhydride (B1165640) to generate the acyl-Bunte salt intermediate. nih.govacs.orgresearchgate.net

This intermediate is valuable as it can subsequently react with other reagents in situ. acs.org For example, these acyl-Bunte salts can react with aryl azides to form aryl amides or with organic halides to produce thioesters. acs.orgresearchgate.net This method is noted for its operational simplicity and the use of less toxic, odorless reagents. nih.govresearchgate.net The reaction is typically initiated by heating the organic anhydride with sodium thiosulfate pentahydrate. acs.org

Consideration of Alkyl Chain Length in Synthesis (e.g., Pentyl)

The synthesis of sodium S-alkyl thiosulfates, commonly known as Bunte salts, is significantly influenced by the length of the alkyl chain. The archetypal method involves the nucleophilic substitution reaction between an alkyl halide and sodium thiosulfate. myttex.netrsc.org The nature of the alkyl group (R) in the alkyl halide (RX) is a critical determinant of the reaction conditions required for optimal yield and purity.

For sodium S-pentylsulfurothioate, the starting material would be a pentyl halide, such as 1-chloropentane (B165111) or 1-bromopentane (B41390). The length of the pentyl chain imparts specific physicochemical properties that must be managed during synthesis. A primary consideration is the solubility of the alkyl halide in the reaction medium. While short-chain alkyl halides may be sufficiently water-soluble to react with aqueous sodium thiosulfate directly, longer-chain halides like pentyl halides exhibit poor water solubility. google.com To overcome this, the reaction is typically conducted in a biphasic system or with the addition of a co-solvent to create a homogeneous reaction mixture. myttex.net

Commonly used solvent systems and their implications are detailed in the table below.

Table 1: Solvent Systems for S-Alkyl Thiosulfate Synthesis Based on Alkyl Chain Length

| Alkyl Chain Length | Typical Solvent System | Rationale & Research Findings | Citation |

|---|---|---|---|

| Short (e.g., Methyl, Ethyl) | Water | The corresponding alkyl halides are often water-soluble, allowing for a simpler, aqueous reaction medium. | google.com |

| Medium (e.g., Pentyl) | Water/Ethanol (B145695) or Water/Methanol | The alcohol acts as a solubilizing agent for the lipophilic alkyl halide, facilitating its interaction with the aqueous thiosulfate. The reaction is typically heated under reflux for several hours. | myttex.net |

| Medium (e.g., Pentyl) | Dioxane/Water | Dioxane is another effective co-solvent for enhancing the solubility of non-polar reactants in aqueous solutions. | myttex.net |

| Long (e.g., Dodecyl) | Two-phase system with a phase transfer catalyst | For very long chains, a phase transfer catalyst (e.g., tetra-n-octylammonium bromide) is used to transport the thiosulfate anion into the organic phase containing the alkyl halide. | mdpi.comacs.org |

The reaction kinetics are also affected by the alkyl chain. While the reaction proceeds readily with primary alkyl halides like 1-bromopentane, steric hindrance becomes a factor with more complex alkyl structures. myttex.net Research on the formation of self-assembled monolayers from S-alkyl thiosulfates has shown that chain length directly influences the properties of the final product. Decreasing the alkyl chain length leads to higher polarity and greater solubility of the Bunte salt in aqueous solutions. mdpi.com Consequently, sodium S-pentylsulfurothioate represents a balance between the more water-soluble short-chain analogues and the highly lipophilic long-chain versions. The reaction temperature is also a key parameter, often falling within the range of 80°C to 150°C to ensure a reasonable reaction rate. google.comgoogle.com

Purification and Isolation Strategies

The purification and isolation of sodium S-pentylsulfurothioate from the crude reaction mixture are critical steps to obtain a product of high purity. The primary impurity generated during the synthesis is the sodium halide salt (e.g., sodium chloride or sodium bromide), which is formed as a byproduct. myttex.net Several strategies have been developed for the effective separation and purification of the desired Bunte salt.

A common and effective method is recrystallization . mdpi.com This technique leverages the differences in solubility between the sodium S-alkyl thiosulfate and the inorganic byproducts in a given solvent. Hot alcohol, such as ethanol, is particularly useful because many Bunte salts are soluble in it at elevated temperatures, while inorganic salts like sodium chloride are not. myttex.net Upon cooling, the purified Bunte salt crystallizes out of the solution.

Another widely used technique is solvent extraction . The crude product can be worked up by partitioning it between water and an organic solvent. For some related compounds, purification involves adding water to the reaction mixture and extracting with a solvent system like a 1:1 mixture of n-hexane and ethyl acetate, followed by recrystallization. rsc.org

Precipitation is also an effective isolation method. After the reaction is complete, the solvent may be partially evaporated to concentrate the solution. Subsequent addition of a solvent in which the Bunte salt is poorly soluble, such as ethanol or isopropanol, can induce its precipitation, leaving more soluble impurities behind in the solution. google.comsciencemadness.org

The table below summarizes the common purification techniques.

Table 2: Purification and Isolation Methods for Sodium S-Alkyl Thiosulfates

| Method | Description | Key Advantages | Citation |

|---|---|---|---|

| Recrystallization | The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool, causing the purified compound to crystallize. | Effectively removes inorganic salt byproducts and other impurities with different solubility profiles. | myttex.netmdpi.com |

| Solvent Extraction | The product is separated from impurities by partitioning between two immiscible liquid phases (e.g., water and an organic solvent). | Useful for removing byproducts and unreacted starting materials based on their differential solubility. | rsc.org |

| Precipitation | A non-solvent is added to the reaction mixture to cause the desired product to precipitate out of the solution. | Can be a rapid method for isolating the bulk product from the reaction medium. | google.comsciencemadness.org |

| Salting-Out | Involves adding a high concentration of an inert salt to an aqueous solution to reduce the solubility of the organic product, facilitating its extraction into an organic phase. | Can improve the efficiency of aqueous workups, although the stability of the thiosulfate in the chosen conditions must be considered. | acs.org |

The successful isolation of sodium S-pentylsulfurothioate results in a stable, often crystalline solid. The purity of the final product is crucial for its subsequent applications, and patents related to the synthesis of analogous compounds report achieving net yields of at least 70-80%. google.comgoogle.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role in Text |

|---|---|

| Sodium S-pentylsulfurothioate | Target compound of the article |

| Sodium thiosulfate | Reactant |

| 1-Chloropentane | Reactant (example) |

| 1-Bromopentane | Reactant (example) |

| Sodium chloride | Byproduct |

| Sodium bromide | Byproduct |

| Ethanol | Co-solvent / Purification solvent |

| Methanol | Co-solvent |

| Dioxane | Co-solvent |

| n-Hexane | Purification solvent |

| Ethyl acetate | Purification solvent |

| Isopropanol | Purification solvent |

Applications of S Alkyl Thiosulfates in Advanced Organic Synthesis and Materials Science

Thiol Surrogates and Sulfur-Containing Fragment Introduction

S-alkyl thiosulfates like Sodium S-pentylsulfurothioate are widely recognized as effective thiol surrogates. wikipedia.org The primary advantage of using these reagents is the avoidance of free thiols, which are often associated with toxicity, unpleasant odors, and susceptibility to oxidation. organic-chemistry.orgpolyu.edu.hk Bunte salts can be conveniently prepared from the reaction of an alkyl halide with sodium thiosulfate (B1220275) and serve as stable intermediates that can generate the corresponding thiol in situ when required. wikipedia.orgalfa-chemistry.com This approach provides a cleaner and more user-friendly method for introducing sulfur-containing fragments into organic molecules. thieme.de

The stability and low odor of Bunte salts make them ideal for reactions where the direct handling of thiols is problematic. organic-chemistry.org For instance, Sodium S-pentylsulfurothioate can be used to introduce a pentylthio group into a molecule without the need to handle pentanethiol directly. This has significant implications for both laboratory-scale synthesis and larger industrial processes where safety and environmental considerations are paramount.

Synthesis of Organosulfur Compounds

Sodium S-pentylsulfurothioate is a key building block in the synthesis of a variety of organosulfur compounds. nih.govnih.gov Its reactivity allows for the formation of new carbon-sulfur and sulfur-sulfur bonds, leading to the construction of important molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comcardiff.ac.uk

One of the well-established applications of S-alkyl thiosulfates is in the synthesis of unsymmetrical disulfides. wikipedia.org The reaction involves the nucleophilic substitution of the thiosulfate group by a thiolate anion. By reacting Sodium S-pentylsulfurothioate with a different sodium thiolate (NaSR'), an unsymmetrical disulfide (RS-S-pentyl) can be formed along with sodium sulfite (B76179) as a benign byproduct. wikipedia.org This method offers a controlled and efficient route to disulfides that can be challenging to synthesize through other means, such as the direct oxidation of a mixture of two different thiols. orgsyn.org The use of stable Bunte salts and the in situ generation of thiolates from other precursors like thiourea (B124793) can further enhance the practicality of this method, avoiding the direct use of free thiols entirely. alfa-chemistry.com

| Bunte Salt (R¹-S-SO₃Na) | Thiolate Source (R²-SNa) | Unsymmetrical Disulfide Product (R¹-S-S-R²) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium S-isopropylthiosulfate | Sodium 2-butanethiolate | sec-Butyl Isopropyl Disulfide | Aqueous solution, 0°C to room temp. | 73-75 | orgsyn.org |

| Sodium S-(4-cyanobutyl)thiosulfate | Thiourea + n-bromohexane | 4-((Hexyl-disulfanyl)methyl)butanenitrile | Aqueous medium, catalyst | High | alfa-chemistry.com |

A significant advancement in sulfide (B99878) synthesis involves the reaction of S-alkyl thiosulfates with Grignard reagents. organic-chemistry.org This methodology provides a thiol-free pathway to thioethers (sulfides). organic-chemistry.orgorganic-chemistry.org Specifically, Sodium S-pentylsulfurothioate can react with a variety of Grignard reagents (R'MgX) to produce the corresponding pentyl sulfide (pentyl-S-R') in good yields. organic-chemistry.org This reaction is highly versatile, tolerating a broad range of functional groups on both the Bunte salt and the Grignard reagent. organic-chemistry.org The process is particularly valuable as it circumvents the use of odorous and air-sensitive thiols, making it a more environmentally friendly and scalable alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org

| Bunte Salt | Grignard Reagent | Sulfide Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium S-benzylthiosulfate | Phenylmagnesium bromide | Benzyl phenyl sulfide | 94 | organic-chemistry.org |

| Sodium S-phenylthiosulfate | Ethylmagnesium bromide | Ethyl phenyl sulfide | 91 | organic-chemistry.org |

| Sodium S-octylthiosulfate | Cyclohexylmagnesium chloride | Cyclohexyl octyl sulfide | 88 | organic-chemistry.org |

| Sodium S-vinylthiosulfate | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl vinyl sulfide | 72 | organic-chemistry.org |

Thioacetals and thioketals are important functional groups in organic synthesis, often used as protecting groups for carbonyl compounds or as acyl anion equivalents. Their synthesis typically involves the reaction of an aldehyde or ketone with two equivalents of a thiol in the presence of an acid catalyst. organic-chemistry.org While direct reactions using Sodium S-pentylsulfurothioate for this transformation are not commonly reported, its role as a thiol surrogate is critical. The necessary pentanethiol can be generated in situ from Sodium S-pentylsulfurothioate, which then reacts with the carbonyl compound to form the desired thioacetal or thioketal. This indirect pathway retains the benefits of using a stable, odorless precursor, avoiding the direct handling of the volatile thiol.

Functionalization of Unsaturated Systems

S-alkyl thiosulfates are also employed in the functionalization of unsaturated systems, such as alkenes. myttex.net These reactions often proceed via radical mechanisms, allowing for the introduction of both a sulfur-containing fragment and another functional group across a double bond.

A notable application is the intermolecular aminothiolation of alkenes. frontiersin.orgnih.gov In this process, Sodium S-pentylsulfurothioate can serve as the thiolating agent. The reaction is typically initiated by an oxidant, such as (diacetoxyiodo)benzene (B116549) (PIDA), which facilitates the formation of a pentylsulfur (pentylthio) radical. frontiersin.orgnih.gov This electrophilic radical then adds to the alkene double bond, generating a carbon-centered radical intermediate. frontiersin.org This intermediate is subsequently trapped by a nitrogen nucleophile, such as an azole or another amine, to yield a β-amino sulfide product. frontiersin.orgnih.gov A key advantage of this method is that it often proceeds without the need for transition-metal catalysts, offering a more economical and sustainable synthetic route. frontiersin.orgnih.gov The reaction demonstrates broad substrate applicability and can be used for late-stage modification of complex molecules. frontiersin.org

| Alkene | Bunte Salt | Nitrogen Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | CH₃SSO₃Na | Benzotriazole | 1-(2-(Methylthio)-1-phenylethyl)-1H-benzo[d] wikipedia.orgorganic-chemistry.orgmyttex.nettriazole | 85 | frontiersin.org |

| 4-Methylstyrene | CH₃SSO₃Na | Benzotriazole | 1-(2-(Methylthio)-1-(p-tolyl)ethyl)-1H-benzo[d] wikipedia.orgorganic-chemistry.orgmyttex.nettriazole | 81 | frontiersin.org |

| 1-Octene | CH₃SSO₃Na | Benzotriazole | 1-(1-(Methylthio)octan-2-yl)-1H-benzo[d] wikipedia.orgorganic-chemistry.orgmyttex.nettriazole | 65 | frontiersin.org |

| (E)-Stilbene | CH₃SSO₃Na | Benzotriazole | 1-(2-(Methylthio)-1,2-diphenylethyl)-1H-benzo[d] wikipedia.orgorganic-chemistry.orgmyttex.nettriazole | 72 | frontiersin.org |

Sulfenylation of Indoles

The introduction of a sulfur moiety at the C3-position of an indole (B1671886) ring is a significant transformation in synthetic organic chemistry, yielding 3-sulfenylindoles, which are important structural motifs in various biologically active compounds. S-alkyl thiosulfates, such as sodium S-pentylsulfurothioate, have been established as effective sulfenylating agents for indoles in a metal-free catalytic system. researchgate.netconicet.gov.ar

This transformation is typically achieved using a catalytic amount of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO), which serves as both the solvent and the oxidant. researchgate.netwikipedia.org The proposed mechanism for this reaction involves the activation of the Bunte salt by iodine to form an electrophilic sulfenyl iodide species (RS-I). This intermediate then undergoes an electrophilic substitution reaction with the electron-rich C3-position of the indole. The DMSO subsequently reoxidizes the resulting iodide ion back to I₂, regenerating the catalyst for the next cycle. wikipedia.org This method is practical and environmentally benign, avoiding the use of metal catalysts and utilizing the stable and odorless Bunte salt as the sulfur source. researchgate.netconicet.gov.ar

The reaction is highly regioselective for the C3 position of the indole ring and is compatible with a wide range of substrates, consistently providing the desired 3-thioindole products in good to excellent yields. researchgate.net

Table 1: Representative Yields for the Sulfenylation of Indoles using S-Alkyl Thiosulfates

| Entry | Indole Substrate | S-Alkyl Thiosulfate | Product | Yield (%) |

| 1 | Indole | Sodium S-benzylsulfurothioate | 3-(Benzylthio)-1H-indole | 95 |

| 2 | 5-Methoxyindole | Sodium S-benzylsulfurothioate | 3-(Benzylthio)-5-methoxy-1H-indole | 96 |

| 3 | Indole | Sodium S-ethylsulfurothioate | 3-(Ethylthio)-1H-indole | 89 |

| 4 | 2-Methylindole | Sodium S-benzylsulfurothioate | 3-(Benzylthio)-2-methyl-1H-indole | 85 |

Note: Data is based on the general reactivity of S-alkyl thiosulfates as specific yield data for Sodium S-pentylsulfurothioate was not available in the cited literature.

Thia-Michael Additions

The thia-Michael addition, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a fundamental method for forming carbon-sulfur bonds. S-alkyl thiosulfates like sodium S-pentylsulfurothioate serve as excellent, odorless thiol surrogates for this reaction. nih.gov The process typically proceeds under acidic catalysis, where the Bunte salt is hydrolyzed in situ to generate the corresponding thiol. nih.gov This newly formed thiol then acts as the nucleophile, attacking the β-carbon of the Michael acceptor. nih.gov

This method avoids the direct handling of thiols, which are notorious for their potent and unpleasant odors, making the procedure more suitable for larger-scale operations. The reaction is efficient for a variety of α,β-unsaturated ketones and other Michael acceptors. nih.gov For instance, the reaction of an S-alkyl thiosulfate with an α,β-unsaturated ketone in methanol, catalyzed by an acid such as p-toluenesulfonic acid (TsOH) at elevated temperatures, yields the corresponding β-sulfido carbonyl compound. nih.gov

Table 2: Thia-Michael Addition of S-Alkyl Thiosulfates to α,β-Unsaturated Ketones

| Entry | S-Alkyl Thiosulfate | Michael Acceptor | Product | Yield (%) |

| 1 | Sodium S-benzylsulfurothioate | Chalcone | 3-(Benzylthio)-1,3-diphenylpropan-1-one | 94 |

| 2 | Sodium S-ethylsulfurothioate | Chalcone | 3-(Ethylthio)-1,3-diphenylpropan-1-one | 85 |

| 3 | Sodium S-benzylsulfurothioate | Cyclohex-2-en-1-one | 3-(Benzylthio)cyclohexan-1-one | 89 |

| 4 | Sodium S-butylsulfurothioate | 4-Phenylbut-3-en-2-one | 4-(Butylthio)-4-phenylbutan-2-one | 88 |

Note: This table presents representative yields for the thia-Michael addition using various S-alkyl thiosulfates, as specific data for Sodium S-pentylsulfurothioate was not available in the cited literature.

Applications in Nanomaterial Synthesis and Surface Science

Formation of Thiolate-Capped Metal Nanoparticles (e.g., Au, Ag, Pd, Pt, Ir)

S-alkyl thiosulfates are valuable precursors in the synthesis of alkanethiolate-capped metal nanoparticles (NPs). nih.govacs.org This synthetic approach has been successfully applied to a range of noble metals, including gold (Au), silver (Ag), palladium (Pd), platinum (Pt), and iridium (Ir). acs.org The use of Bunte salts offers significant advantages over traditional methods that use alkanethiols, primarily due to their lack of odor and higher solubility in aqueous environments. nih.gov

The general synthetic strategy involves the reduction of a metal salt precursor in the presence of the S-alkyl thiosulfate. During the formation and growth of the nanoparticle, the thiosulfate group adsorbs onto the metal surface, followed by the cleavage of the S-SO₃ bond. This process results in a stable metal-thiolate bond that passivates the nanoparticle surface, preventing aggregation and controlling particle size. nih.gov

The slower chemisorption kinetics of the thiosulfate group compared to a thiol group provides an opportunity to better control the surface density of the ligand on the metal nanoparticles. nih.gov Research has demonstrated the successful synthesis of Au, Ag, Pd, Pt, and Ir nanoparticles capped with various alkanethiolates using this "thiosulfate protocol". nih.gov For example, Pt nanoparticles have been synthesized from dihydrogen hexachloroplatinate(IV) using a two-phase method where the mole ratio of the S-alkyl thiosulfate to the platinum salt was a critical factor in producing stable, capped nanoparticles. nih.gov Similarly, stable iridium nanoparticles with an average core diameter of 1.2 ± 0.3 nm have been synthesized using S-dodecylthiosulfate at an elevated temperature of 60 °C. nih.gov

Table 3: Examples of Metal Nanoparticles Synthesized Using S-Alkyl Thiosulfate Precursors

| Metal | Metal Precursor | S-Alkyl Thiosulfate Example | Avg. Nanoparticle Core Size (nm) |

| Au | HAuCl₄ | S-(Mercaptoethoxyethoxyethanol) thiosulfate | 3.5 - 6.0 |

| Ag | AgNO₃ | Sodium S-dodecylthiosulfate | 5.8 ± 1.1 |

| Pd | K₂PdCl₄ | Sodium S-dodecylthiosulfate | Not specified |

| Pt | H₂PtCl₆·6H₂O | Sodium S-octylthiosulfate | 1.8 ± 0.4 |

| Ir | IrCl₃·xH₂O | Sodium S-dodecylthiosulfate | 1.2 ± 0.3 |

Source: Data compiled from a review on alkanethiolate-capped metal nanoparticles. nih.gov The specific alkyl chains used in the original studies are noted.

Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold, Copper)

S-alkyl thiosulfates are effective precursors for the formation of self-assembled monolayers (SAMs) on metal surfaces, most notably gold and copper. researchgate.netacs.org These organic thiosulfates act as surface-active compounds that chemisorb to the metal, forming a stable metal-sulfur bond that is chemically indistinguishable from the gold-thiolate bond formed from thiols or disulfides. acs.org A key step in the formation of the SAM is the cleavage of the S−SO₃ bond upon adsorption, which releases the sulfite moiety into the solution. acs.org

This method provides a synthetically convenient route to forming SAMs, as Bunte salts are typically odorless, crystalline compounds that can be easily prepared and handled. acs.org

The kinetics of SAM formation from S-alkyl thiosulfates are significantly different from those of alkanethiols. The chemisorption of Bunte salts onto a gold surface occurs approximately one to two orders of magnitude more slowly than the adsorption of the corresponding thiols. acs.org This difference is attributed to the bulkier nature of the thiosulfate headgroup, which presents a higher activation barrier for adsorption and bond cleavage. acs.org

Studies on the mechanism of spontaneous SAM formation on gold from solutions of hexadecyl thiosulfate have shown that the process is dependent on the presence of water. nih.govacs.org This suggests that the reaction does not proceed via direct oxidative addition of the alkyl thiosulfate to the gold surface. Instead, the evidence points towards an initial hydrolysis of the Bunte salt in solution to form the corresponding alkanethiol, which then adsorbs onto the gold surface through the well-established pathway for thiol-based SAM formation. acs.org

On copper surfaces, SAMs formed from S-alkyl thiosulfates in organic solvents exhibit barrier properties comparable to those of thiol-based SAMs. However, when formed in aqueous solutions, their effectiveness is diminished, though they still provide a significant increase in corrosion resistance compared to uncoated copper. researchgate.net

The structural characteristics of SAMs derived from S-alkyl thiosulfates can differ from those formed from alkanethiols. Analysis by infrared (IR) spectroscopy of SAMs on copper indicates that thiosulfate-based monolayers are generally less crystalline and not as densely packed as their thiol-based counterparts. researchgate.net Wetting measurements also suggest that the surfaces of these SAMs expose a larger number of methylene (B1212753) groups, indicating a more disordered structure of the alkyl chains compared to the well-ordered, methyl-terminated surfaces of high-quality alkanethiol SAMs.

The combination of these findings suggests a structural model for thiosulfate-based SAMs on copper where the films have a lower adsorbate density and contain more molecular-scale defects and disordered alkyl chains. researchgate.net For SAMs on gold, while the final adsorbed species is a thiolate, the slower formation kinetics and potential for side reactions during the initial hydrolysis step can influence the ultimate order and density of the monolayer. acs.org The lower surface coverage observed in some cases is attributed to the steric hindrance of the bulky thiosulfate headgroup during the adsorption process. acs.org

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing chemical modifications at the final stages of a complex molecule's synthesis. nih.gov This approach allows for the rapid diversification of drug candidates and the fine-tuning of their pharmacological properties without needing to redesign the entire synthetic route from scratch. nih.govnih.gov

S-alkyl thiosulfates, such as Sodium S-pentylsulfurothioate, have emerged as effective reagents for introducing sulfur-containing functional groups into complex molecules, a key transformation in advanced organic synthesis. A notable application is the direct and efficient acetamidosulfenylation of alkenes. thieme.de In this reaction, a Bunte salt is used as a thiolating reagent in a process catalyzed by sodium iodide (NaI), with dimethyl sulfoxide (DMSO) as the oxidant and a nitrile serving as both the solvent and the nucleophile. thieme.de This method produces β-acetamido sulfides, which are structural motifs present in various biologically active compounds and natural products, in good yields. thieme.de

The reaction is valued for its mild conditions and the use of stable, readily available Bunte salts. thieme.de Furthermore, the versatility of the reaction is demonstrated by its successful application with alcohols as nucleophiles, leading to the formation of the corresponding β-alkoxysulfides. thieme.de This capability to functionalize alkenes with sulfur-containing groups highlights the utility of S-alkyl thiosulfates in synthesizing complex, value-added molecules.

Table 1: Functionalization of Alkenes using S-Alkyl Thiosulfates (Bunte Salts)

| Nucleophile | Product Type | Significance |

| Nitriles | β-acetamido sulfides | Motif found in biologically active natural compounds like lactacystin. thieme.de |

| Alcohols | β-alkoxysulfides | Provides access to another class of functionalized sulfur-containing molecules. thieme.de |

Use in the Preparation of Aryl Amides from Acyl-Bunte Salts

Aryl amides are fundamental structural units in pharmaceuticals, natural products, and advanced materials. An efficient and versatile method for their synthesis involves the use of acyl-Bunte salts. nih.govresearchgate.net This process is a one-pot, two-step reaction that proceeds under transition-metal- and base-free conditions, offering significant advantages in terms of operational simplicity and the use of less toxic, odorless reagents. nih.gov

In this synthetic strategy, the key intermediate, an acyl-Bunte salt, is generated in situ. The reaction begins with the treatment of an organic anhydride (B1165640) with sodium thiosulfate pentahydrate, which serves as the sulfur source. nih.gov The resulting acyl-Bunte salt acts as a thioacid surrogate. This reactive intermediate then couples with an aryl azide, leading to the formation of the desired aryl amide through the extrusion of nitrogen gas and sulfur. nih.govresearchgate.net

This method is notable for its broad applicability, successfully producing a diverse range of aryl amide products in favorable yields. nih.gov The operational simplicity and scalability of this reaction make it a practical approach for synthesizing key bioactive compounds and their analogues. nih.govresearchgate.net

Table 2: Synthesis of Aryl Amides via Acyl-Bunte Salts

| Step | Reactants | Intermediate/Product | Key Features |

| 1 | Organic Anhydride + Sodium Thiosulfate Pentahydrate | Acyl-Bunte Salt (in situ) | Generation of a thioacid surrogate. nih.gov |

| 2 | Acyl-Bunte Salt + Aryl Azide | Aryl Amide | Transition-metal- and base-free coupling; high yields. nih.gov |

Future Directions and Emerging Research Avenues for Sodium S Pentylsulfurothioate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of Sodium S-pentylsulfurothioate involves the reaction of pentyl halides with sodium thiosulfate (B1220275). While effective, current research is focused on developing more sustainable and efficient synthetic protocols.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, is a key area of investigation. Aqueous synthesis not only reduces the reliance on volatile organic compounds but can also simplify purification processes. mdpi.comresearchgate.net Green synthetic routes are also exploring the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, to reduce the environmental footprint of Bunte salt production.

Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. researchgate.net This methodology offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless integration into multi-step synthetic sequences. The application of flow chemistry to the synthesis of Sodium S-pentylsulfurothioate could lead to higher yields, improved purity, and more scalable production.

Enzymatic Synthesis: Biocatalysis is emerging as a powerful tool in organic synthesis. While the direct enzymatic synthesis of Sodium S-pentylsulfurothioate is still in its nascent stages, research into enzymes capable of forming carbon-sulfur bonds is ongoing. The development of bespoke enzymes could offer highly selective and environmentally friendly routes to this and other organosulfur compounds.

| Methodology | Advantages | Potential Impact on Sodium S-pentylsulfurothioate Synthesis |

| Green Chemistry | Reduced use of hazardous solvents, potential for renewable feedstocks, energy efficiency. | More environmentally friendly and cost-effective production. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability, and integration. researchgate.net | Higher yields, improved purity, and suitability for industrial-scale synthesis. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | A highly specific and sustainable route to the target compound. |

In-Depth Mechanistic Investigations into Complex Transformations

A deeper understanding of the reaction mechanisms involving Sodium S-pentylsulfurothioate is crucial for optimizing existing transformations and discovering new reactivity patterns.

Computational Studies: Density Functional Theory (DFT) and other computational methods are being employed to model the transition states and reaction pathways of Bunte salt reactions. These studies can provide valuable insights into the electronic and steric factors that govern reactivity, helping to predict the outcomes of new reactions and to design more efficient catalysts.

Kinetic Analysis: Detailed kinetic studies of the reactions of Sodium S-pentylsulfurothioate with various nucleophiles and electrophiles can elucidate the underlying reaction mechanisms. By determining rate laws and activation parameters, researchers can gain a quantitative understanding of the factors influencing reaction rates and selectivities.

Isotope Labeling Studies: The use of isotopically labeled reactants, such as those containing sulfur-34 (B105110) or carbon-13, can provide unambiguous evidence for bond-forming and bond-breaking steps in complex reaction mechanisms. These experiments are invaluable for distinguishing between different possible reaction pathways.

Expansion of Synthetic Utility to New Chemical Transformations

While the conversion of Bunte salts to thiols and disulfides is well-established, contemporary research is uncovering a broader range of synthetic applications for Sodium S-pentylsulfurothioate.

Thiol-Free Sulfide (B99878) Synthesis: A significant advancement is the use of Bunte salts in thiol-free sulfide synthesis. The reaction of Sodium S-pentylsulfurothioate with Grignard reagents provides a direct and odorless route to unsymmetrical pentyl sulfides, avoiding the use of volatile and malodorous thiols. organic-chemistry.orgsciencemadness.org

Generation of Sulfur-Centered Radicals: Under specific conditions, Sodium S-pentylsulfurothioate can serve as a precursor to pentylthiyl radicals. These reactive intermediates can participate in a variety of radical-mediated transformations, including the functionalization of alkenes and arenes, opening up new avenues for carbon-sulfur bond formation.

Click Chemistry and Bioconjugation: The thiosulfate group can be utilized in click chemistry reactions for the site-specific modification of biomolecules. The ability to introduce a pentylthio group onto proteins, peptides, or other biological scaffolds has potential applications in drug discovery and chemical biology.

Interdisciplinary Research with Materials Science and Catalysis

The unique properties of Sodium S-pentylsulfurothioate make it an attractive building block in the development of advanced materials and novel catalytic systems.

Self-Assembled Monolayers (SAMs): The pentylthio group, generated from Sodium S-pentylsulfurothioate, can form self-assembled monolayers on metal surfaces such as gold, silver, and copper. nih.govresearchgate.netsemanticscholar.orgnih.gov These organized molecular layers can be used to modify the surface properties of materials, for applications in corrosion inhibition, lubrication, and molecular electronics. researchgate.netsemanticscholar.orgnih.gov

Nanoparticle Synthesis and Stabilization: Sodium S-pentylsulfurothioate can act as a sulfur source and a stabilizing agent in the synthesis of metal and semiconductor nanoparticles. nih.govacs.orguoregon.edumdpi.com The pentyl chains of the resulting thiolate ligands cap the nanoparticle surface, preventing aggregation and controlling their size and shape. These functionalized nanoparticles have potential applications in catalysis, sensing, and biomedical imaging.

Catalysis: The thiosulfate moiety can act as a ligand for transition metals, forming complexes with potential catalytic activity. researchgate.netwikipedia.org Research is exploring the use of these complexes in a variety of catalytic transformations. Furthermore, the pentylthio group can be incorporated into larger ligand frameworks to modulate the steric and electronic properties of metal catalysts, thereby influencing their activity and selectivity. Transition metal ions have been shown to catalyze the reduction of iron(III) by thiosulfate. rsc.org Thiosulfate is also a potent ligand for soft metal ions, and its complexes with platinum group elements are being investigated. wikipedia.orgresearchgate.net

| Field | Application of Sodium S-pentylsulfurothioate | Potential Impact |

| Materials Science | Precursor for self-assembled monolayers on metal surfaces. nih.govresearchgate.netsemanticscholar.orgnih.gov | Tailoring surface properties for corrosion resistance, electronics, and biocompatibility. |

| Nanotechnology | Stabilizing agent for the synthesis of metal nanoparticles. nih.govacs.orguoregon.edumdpi.com | Control over nanoparticle size, shape, and stability for applications in catalysis and diagnostics. |

| Catalysis | Ligand precursor for transition metal complexes. researchgate.netwikipedia.orgresearchgate.net | Development of new catalysts with tunable properties for a range of chemical transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.